2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline
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Overview
Description
2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique triazolopyridine core, which is known for its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with hydrazine hydrate in the presence of ethanol, followed by cyclization to form the triazolopyridine core . The reaction conditions often require heating to around 60-61°C and maintaining the pH at 6 using sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. These methods often involve the use of commercially available, inexpensive reagents and scalable reaction conditions. The process may include steps such as extraction, filtration, and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound shares a similar triazole core but differs in the fused ring structure.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound includes a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline is unique due to its specific triazolopyridine core, which offers distinct biological activities and synthetic versatility.
Properties
CAS No. |
63696-67-3 |
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Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline |
InChI |
InChI=1S/C12H14N4/c13-10-6-2-1-5-9(10)12-15-14-11-7-3-4-8-16(11)12/h1-2,5-6H,3-4,7-8,13H2 |
InChI Key |
LHRMSWXLHQQSQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NN=C2C3=CC=CC=C3N)C1 |
Origin of Product |
United States |
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